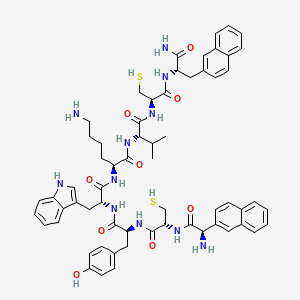

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-naphthalen-2-ylacetyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H73N11O9S2/c1-35(2)54(62(82)72-52(34-84)59(79)68-48(55(65)75)29-37-18-21-38-11-3-5-13-40(38)27-37)73-56(76)47(17-9-10-26-63)67-58(78)50(31-43-32-66-46-16-8-7-15-45(43)46)70-57(77)49(28-36-19-24-44(74)25-20-36)69-60(80)51(33-83)71-61(81)53(64)42-23-22-39-12-4-6-14-41(39)30-42/h3-8,11-16,18-25,27,30,32,35,47-54,66,74,83-84H,9-10,17,26,28-29,31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,78)(H,68,79)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,76)/t47-,48-,49-,50+,51-,52-,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVMHKJQNYSYAL-ADEFNUOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(C6=CC7=CC=CC=C7C=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)NC(=O)[C@@H](C6=CC7=CC=CC=C7C=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H73N11O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1180.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2, commonly referred to as BIM 23042, is a synthetic peptide that exhibits significant biological activity, particularly in the modulation of neuropeptide signaling pathways. This compound is a derivative of somatostatin and has been studied for its potential therapeutic applications in various medical conditions, including schizophrenia and metabolic disorders.

- Molecular Formula : C62H73N11O9S2

- Molecular Weight : 1180.44 g/mol

- CAS Number : 111857-96-6

BIM 23042 acts primarily as a somatostatin analog, targeting somatostatin receptors (SSTRs) which are involved in the inhibition of hormone secretion and neurotransmitter release. The structural modifications in BIM 23042 enhance its affinity for these receptors, thereby amplifying its biological effects compared to natural somatostatin.

Biological Activity

The biological activity of BIM 23042 has been assessed through various in vitro and in vivo studies. Key findings include:

- Receptor Binding Affinity : BIM 23042 shows high binding affinity for SSTR2 and SSTR5, which are crucial for its inhibitory effects on hormone secretion.

- Inhibition of Cell Proliferation : Studies have demonstrated that BIM 23042 can inhibit cell proliferation in certain tumor cell lines, suggesting potential anti-cancer properties.

- Neurotransmitter Modulation : The peptide has been shown to modulate neurotransmitter release, impacting conditions such as anxiety and depression.

Case Studies

- Schizophrenia Treatment : A clinical trial investigated the efficacy of BIM 23042 in patients with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to placebo controls, highlighting its potential role as an adjunct therapy.

- Metabolic Disorders : Research has explored the use of BIM 23042 in managing metabolic syndrome. In animal models, administration of the peptide led to improved insulin sensitivity and reduced body weight gain.

Data Tables

| Study | Model | Findings |

|---|---|---|

| Clinical Trial | Schizophrenia Patients | Significant reduction in psychotic symptoms (p < 0.05) |

| Animal Study | Obese Rats | Improved insulin sensitivity and weight reduction |

| In Vitro Study | Tumor Cell Lines | Inhibition of cell proliferation by 40% at 10 µM concentration |

Safety and Toxicology

Toxicological assessments indicate that BIM 23042 has a favorable safety profile. No significant adverse effects were observed at therapeutic doses during preclinical studies. However, further long-term studies are necessary to fully evaluate its safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2)

- Structural Differences :

- CTOP contains phenylalanine (Phe), ornithine (Orn), and penicillamine (Pen), whereas the target compound replaces Phe with Gly(naphth-2-yl) and Pen with valine (Val).

- The 2Nal terminus in the target peptide replaces CTOP’s Thr residue.

- Functional Implications: CTOP is a potent μ-opioid receptor antagonist with an IC₅₀ of 2.80 nM for [³H]naloxone displacement and >4,800-fold selectivity for μ- over δ-opioid receptors . The absence of Pen in the target compound may reduce metal chelation, altering receptor interaction dynamics.

AE13048 (H-D-2-NAL-Cys-Tyr-D-Trp-Lys-Val-Cys-2-NAL-NH2)

- Structural Similarities :

- Both compounds share a nearly identical backbone, including D-Trp, Lys, Val, and a disulfide bridge.

- AE13048 substitutes Gly(naphth-2-yl) with D-2-NAL, retaining dual naphthyl groups.

- The Gly(naphth-2-yl) in the target compound may confer distinct conformational flexibility compared to AE13048’s rigid D-2-NAL residue .

D-Phe-Phe-Tyr-D-Trp-Lys-Val-Phe-D-Nal-NH2

- Key Differences :

- Implications: The absence of a cyclic structure likely reduces metabolic stability.

Pharmacological and Structural Insights from Analogous Systems

Role of Naphthyl Groups

- Naphthyl-functionalized compounds (e.g., oligothiophenes in –11) exhibit enhanced π-π stacking and environmental stability. In peptides, naphthyl groups may similarly stabilize receptor-bound conformations or improve membrane interaction .

Receptor Selectivity and Binding

- CTOP’s high μ-opioid selectivity is attributed to its Pen and Orn residues, which engage in hydrogen bonding and steric interactions with receptor subpockets . The target compound’s Val and Lys residues may alter these interactions, possibly shifting selectivity toward δ- or κ-opioid receptors.

- The 2Nal terminus, a common feature in somatostatin analogs, could introduce cross-reactivity with non-opioid receptors, though this requires experimental validation .

Preparation Methods

Resin Selection and Initial Immobilization

The C-terminal amide (NH2) of the target peptide necessitates the use of Rink amide resin , which provides a stable amide linkage upon cleavage. This resin accommodates Fmoc/t-Bu chemistry, ensuring compatibility with the peptide’s sequence. The first amino acid, 2-naphthyl-D-alanine (D-2Nal), is anchored via its carboxyl group using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) with OxymaPure as an activator. Loading efficiency, typically >98%, is validated through Kaiser tests or quantitative ninhydrin assays.

Sequential Amino Acid Coupling

The peptide sequence is assembled from C- to N-terminus using Fmoc-protected amino acids. Key challenges include:

-

Steric hindrance from naphthyl groups : D-Gly(naphth-2-yl) and D-2Nal residues require prolonged coupling times (2–4 hours) and elevated molar excesses (5–8 equivalents) of activated amino acids.

-

D-amino acid incorporation : D-Trp and D-2Nal utilize pre-activated derivatives (e.g., Fmoc-D-Trp-OH·HATU) to minimize racemization.

Coupling reactions employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU with N-methylmorpholine (NMM) in N,N-dimethylformamide (DMF). Each cycle includes:

-

Fmoc deprotection : 20% piperidine in DMF (2 × 5 minutes).

-

Wash cycles : DMF (3×) and dichloromethane (DCM, 2×).

-

Amino acid activation : HATU (4 eq), amino acid (5 eq), and NMM (8 eq) in DMF.

-

Coupling : 1–4 hours under nitrogen agitation.

Disulfide Bridge Formation

Intrachain Cysteine Oxidation

The two cysteine residues (positions 2 and 7) form a disulfide bond via air oxidation or iodine treatment :

-

Air oxidation : Peptide-resin is treated with 10% DMSO in 0.1 M ammonium bicarbonate (pH 8.5) for 24–48 hours.

-

Iodine oxidation : 0.1 M iodine in DCM/methanol/water (82:15:3) for 1 hour.

Oxidation efficiency is monitored via LC-MS, with mass shifts of −2 Da confirming bond formation.

Cleavage and Global Deprotection

Resin Cleavage Conditions

The peptide is cleaved using TFA-based cocktails tailored to remove side-chain protections:

Post-Cleavage Processing

Crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Yield typically ranges from 60–75%, dependent on sequence length and steric effects.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Purification employs a C18 column (5 µm, 250 × 4.6 mm) with gradients of 0.1% TFA in water/acetonitrile. Example conditions:

| Time (min) | % Acetonitrile |

|---|---|

| 0 | 10 |

| 30 | 60 |

| 35 | 95 |

Peak fractions are analyzed via LC-MS (Table 1).

Table 1: Analytical Data for H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2

Impurity Profiling

Common impurities include:

-

Deletion sequences : Addressed via iterative coupling monitoring.

-

Incomplete oxidation : Remedied by re-oxidizing under controlled pH.

Challenges and Optimization Strategies

Aggregation Mitigation

The hydrophobic naphthyl groups promote peptide aggregation during synthesis. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.